![molecular formula C15H13N5OS2 B2772544 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1209106-14-8](/img/structure/B2772544.png)
1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N5OS2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
The electron-withdrawing nature of 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide (referred to as isoBBT) positions it as a promising building block. Researchers have harnessed isoBBT to synthesize compounds for OLEDs and organic solar cell components. Its potential lies in enhancing charge transport and light absorption, contributing to efficient energy conversion in these devices .
Photoluminescent Materials
Cyano derivatives of electron-accepting heterocycles play a crucial role in photoluminescent materials. By synthesizing benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole)-4-carbonitrile , researchers have explored its photoluminescent properties. This compound, obtained via the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), exhibits potential for applications in this field .
Organic Photovoltaic Components
Selective substitution of hydrogen or bromine atoms at the 4-position of isoBBT allows the creation of novel compounds containing (hetero)aromatic groups. These asymmetrically substituted isoBBT derivatives could serve as interesting components for organic photovoltaic devices. Researchers are actively investigating their structure and reactivity to guide the development of efficient semiconductor-based devices .
Nucleophilic Aromatic Reactions
The reactivity of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has been studied extensively. The addition of bromine atoms improves the electronic properties of the resulting brominated derivatives without significantly affecting their aromaticity. This enhances their reactivity in nucleophilic aromatic substitution reactions, while maintaining their ability to undergo cross-coupling reactions. These insights are valuable for designing functionalized isoBBT derivatives .
Photocatalytic Reduction of Chromium(VI)
A donor-acceptor (DA) covalent organic framework (COF) based on the electron-deficient 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl) unit has demonstrated excellent photocatalytic performance in reducing Cr(VI). The DA structure of this COF, DTB-BT-COF, benefits from strong light absorption and efficient charge separation, making it a promising candidate for environmental remediation applications .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d]thiazole derivatives, have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by binding to the active site of the target protein . This interaction could potentially inhibit the function of the target, leading to changes in the bacterial behavior .
Biochemical Pathways
The compound may affect the quorum sensing pathways in bacteria, leading to changes in bacterial behavior such as biofilm formation, virulence production, and other pathogenesis
Result of Action
The result of the compound’s action could potentially be a decrease in the virulence and pathogenicity of the targeted bacteria
Eigenschaften
IUPAC Name |
1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-7-6-20(3)19-11(7)14(21)18-15-17-9-4-5-10-12(13(9)23-15)16-8(2)22-10/h4-6H,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBVVZXTYYJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
![2-(ethylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2772463.png)

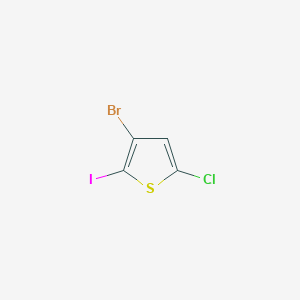




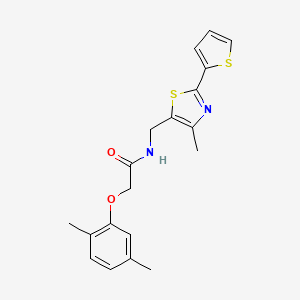

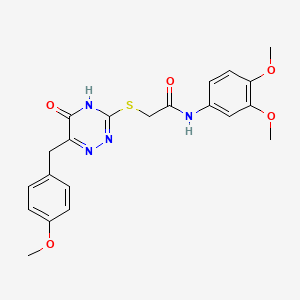
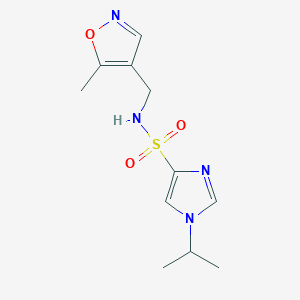
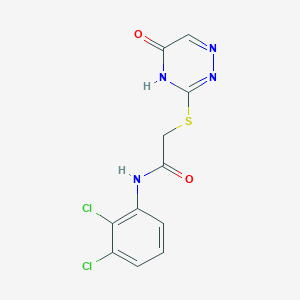
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2772483.png)